Cas no 141865-09-0 (Benzoic acid,2-(carboxymethylamino)-)

Benzoic acid,2-(carboxymethylamino)- structure
141865-09-0 structure
Product name:Benzoic acid,2-(carboxymethylamino)-
CAS No:141865-09-0
MF:C9H9NO4
MW:195.17206
CID:101385
PubChem ID:69161

Benzoic acid,2-(carboxymethylamino)- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-(carboxymethylamino)-
    • 2-(carboxymethylamino)benzoic acid
    • 2-(carboxymethyl)-5-(trifluoromethyl)-benzoic acid
    • 2-((Carboxymethyl)amino)benzoic acid
    • HMS1412P11
    • Benzoic acid, 2-[(carboxymethyl)amino]-
    • N-(2-Carboxyphenyl)glycine
    • N-Phenylglycine-o-carboxylic acid
    • CHEMBL443231
    • CS-W010629
    • IDI1_008560
    • N-(Carboxymethyl)anthranilic acid
    • 612-42-0
    • DTXSID9060609
    • HMS2745I07
    • Oprea1_087556
    • SY257412
    • Cambridge id 5108438
    • MLS000680124
    • 2-[(carboxymethyl)amino]benzoic acid
    • NSC 80600
    • NSC-80600
    • NS00034618
    • NSC80600
    • FT-0629270
    • D78226
    • SCHEMBL341645
    • BIDD:GT0666
    • NCGC00246622-01
    • Oprea1_043997
    • Phenylglycine-o-carboxylic acid
    • HY-W009913
    • 141865-09-0
    • AC-17985
    • Glycine, N-(o-carboxyphenyl)-
    • Benzoic acid, 2-((carboxymethyl)amino)-
    • (Carbomethoxymethyl)triphenylphosphoniumbromide
    • 2-(Carboxymethyl-amino)-benzoic acid
    • 3RG
    • o-carboxyphenylglycine
    • MFCD00020445
    • EINECS 210-311-5
    • BP-12709
    • IFLab1_000341
    • Q27454068
    • AKOS000274214
    • Anthranilic acid, N-(carboxymethyl)-
    • CBDivE_014055
    • SMR000324392
    • AH-034/04643009
    • Inchi: InChI=1S/C9H9NO4/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14)
    • InChI Key: PJUXPMVQAZLJEX-UHFFFAOYSA-N
    • SMILES: C(CNC1C=CC=CC=1C(O)=O)(O)=O

Computed Properties

  • Exact Mass: 195.05300
  • Monoisotopic Mass: 195.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.6Ų
  • XLogP3: 1.7

Experimental Properties

  • PSA: 77.84000
  • LogP: 1.49900

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